molecular formula C14H11N5 B13092190 7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine CAS No. 88114-38-9

7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Cat. No.: B13092190
CAS No.: 88114-38-9
M. Wt: 249.27 g/mol
InChI Key: HURIWSKJPQTDEA-UHFFFAOYSA-N
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Description

7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the [1,2,4]triazolo[1,5-c]pyrimidine class of heterocyclic compounds, which are recognized for their significant potential in medicinal chemistry and drug discovery due to their structural similarity to purine bases . Potential Research Applications and Value: The core [1,2,4]triazolo[1,5-a]pyrimidine scaffold is associated with a diverse range of biological activities. Based on closely related analogs, this compound may be of interest for several research trajectories. One key area is neuroscience, where similar 7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine analogs have been investigated as potent and selective adenosine A 2A receptor antagonists . Such antagonists are relevant for the study of Parkinson's disease and other neurological disorders . Other triazolopyrimidine derivatives have been developed as potent inhibitors of phosphodiesterase 2 (PDE2) , a target for treating cognitive deficits, neurodegenerative diseases, and psychiatric disorders . In oncology research, structurally similar compounds have demonstrated promising anti-cancer properties by acting as tubulin polymerization inhibitors, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . Furthermore, metal complexes derived from triazolopyrimidine ligands have shown remarkable antiparasitic activity against organisms like Leishmania spp. and Trypanosoma cruzi (the causative agent of Chagas disease), often with efficacy superior to current reference drugs . The prop-2-yn-1-yl (propargyl) substituent on this molecule may also provide a handle for further chemical modification via click chemistry, enhancing its utility as a molecular probe or a building block in chemical biology. Handling and Use: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

CAS No.

88114-38-9

Molecular Formula

C14H11N5

Molecular Weight

249.27 g/mol

IUPAC Name

7-phenyl-8-prop-2-ynyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

InChI

InChI=1S/C14H11N5/c1-2-6-11-12(10-7-4-3-5-8-10)18-14(15)19-13(11)16-9-17-19/h1,3-5,7-9H,6H2,(H2,15,18)

InChI Key

HURIWSKJPQTDEA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with a suitable aldehyde or ketone to form the triazolopyrimidine core. The prop-2-yn-1-yl group can be introduced through a subsequent alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

This compound features a triazolo-pyrimidine framework with a molecular formula of C14H11N5C_{14}H_{11}N_5 and a molecular weight of approximately 253.27 g/mol. The presence of the phenyl group at the 7-position and the prop-2-yn-1-yl substituent at the 8-position contributes to its unique chemical properties and potential biological activities .

Biological Activities

1. Adenosine A2A Receptor Antagonism
Research indicates that compounds within the triazolo-pyrimidine class, including 7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine, exhibit significant biological activities as potential adenosine A2A receptor antagonists. These receptors are implicated in various physiological processes such as inflammation and neuroprotection. Analogues of this compound have shown promising results in inhibiting adenosine receptors .

2. Anticancer Properties
Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated varying degrees of antiproliferative activity, suggesting its potential as an anticancer agent . For example:

Cell Line IC50 (µM) Activity
A549 (Lung)0.041Cytotoxic
MV4-11 (Leukemia)3.4Anti-proliferative
K562 (Leukemia)0.75Anti-proliferative

Case Studies

Case Study 1: Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets have employed techniques such as molecular docking and receptor binding assays. Findings suggest that it interacts effectively with adenosine receptors and influences downstream signaling pathways associated with these targets .

Case Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of triazolo-pyrimidines has revealed that specific substituents significantly affect biological activity. The unique combination of substituents in 7-Phenyl–8-(prop–2–yn–1–yl)[1,2,4]triazolo[1,5-c]pyrimidin–5–amine enhances its receptor binding affinity compared to other analogs .

Mechanism of Action

The mechanism of action of 7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is highly modular, with substitutions at positions 7 and 8 being critical for activity. Below is a detailed comparison of 7-phenyl-8-(prop-2-yn-1-yl)triazolopyrimidin-5-amine with structurally and functionally related analogs:

Structural Modifications and Receptor Affinity

Compound Name Position 7 Substituent Position 8 Substituent AR Subtype Selectivity Key Findings References
Target Compound Phenyl Prop-2-yn-1-yl (propargyl) Likely A2A (inferred) Hypothesized high lipophilicity due to propargyl group; potential for covalent binding.
SCH58261 2-Phenylethyl 2-Furanyl A2A (Ki = 0.6 nM) High A2A selectivity; oral activity at 3 mg/kg in rat models; significant hERG inhibition (~1.5 µM IC50).
SCH-442416 4-Methoxyphenylpropyl 2-Furanyl A2A (Ki = 0.8 nM) Improved hERG safety profile (IC50 > 10 µM); maintained in vivo efficacy.
8-Methyl-2-[4-(trifluoromethyl)phenyl] 4-Trifluoromethylphenyl Methyl Not reported Crystallographic studies confirm planar triazolopyrimidine core; weak AR affinity due to methyl group.
5-Piperazino-8-phenylthiazolo analog Phenyl Thiazolo-piperazine A2A/A3 (IC50 = 12 nM) Dual A2A/A3 antagonism; anti-inflammatory activity in preclinical models.

In Vivo Efficacy

  • Oral Bioavailability :

    • SCH58261 demonstrated oral activity in rat catalepsy models at 3 mg/kg, while SCH-442416 required higher doses (10 mg/kg) for equivalent efficacy due to increased molecular weight .
    • The target compound’s propargyl group may improve brain penetration but could reduce bioavailability due to poor solubility.
  • Toxicity :

    • Compounds with trifluoromethyl groups (e.g., 8-methyl-2-[4-CF3-phenyl]) showed hepatotoxicity in preclinical studies, attributed to fluorine metabolism .

Key Research Findings and Data Gaps

  • Structural Insights: X-ray crystallography of 8-methyl-2-[4-CF3-phenyl] confirmed hydrogen bonding between the pyrimidine N3 and amino groups, stabilizing dimer formation . Similar interactions may govern the target compound’s receptor binding.
  • SAR Trends :
    • Position 7 aromatic groups (phenyl, phenylethyl) enhance A2A affinity, while position 8 substituents (propargyl, furanyl) modulate selectivity and safety .
    • Propargyl groups are understudied in this scaffold; their impact on covalent binding or off-target effects requires investigation.

Biological Activity

7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound belonging to the triazolo-pyrimidine class. Its unique structure features a phenyl group at the 7-position and a prop-2-yn-1-yl substituent at the 8-position. This compound has garnered attention due to its potential biological activities, particularly as an adenosine A2A receptor antagonist and its cytotoxic effects against various cancer cell lines.

The molecular formula of this compound is C14H11N5C_{14}H_{11}N_5, with a molecular weight of approximately 253.27 g/mol. The presence of the triazolo-pyrimidine framework contributes to its diverse biological activities.

Adenosine A2A Receptor Antagonism

The compound has been studied for its interaction with adenosine receptors, specifically the A2A subtype. Research indicates that several analogs of this compound exhibit significant antagonistic activity against adenosine A2A receptors, which play a crucial role in various physiological processes including inflammation and neuroprotection. For instance, studies have shown that certain derivatives demonstrate promising results in inhibiting these receptors, leading to potential therapeutic applications in conditions such as Parkinson's disease and cancer .

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic properties against different cancer cell lines. The antiproliferative activity varies significantly among different derivatives. For example:

  • In vitro studies demonstrated that some analogs exhibit IC50 values ranging from 0.53 µM to over 10 µM against various cancer cell lines such as HeLa and A549.
CompoundCancer Cell LineIC50 (µM)
7-Phe/PropHeLa0.53
7-Phe/PropA5490.43
7-Phe/PropMDA-MB-231>10

These findings suggest that structural modifications can significantly influence the biological activity of triazolo-pyrimidine derivatives.

Case Studies

Several studies have focused on the structure–activity relationship (SAR) of compounds related to 7-Phenyl-8-(prop-2-yn-1-y)[1,2,4]triazolo[1,5-c]pyrimidin-5-amines. For instance:

  • Study on Analog Activity : In a comparative study of various triazolo-pyrimidines, it was found that compounds with specific substituents at the 7-position exhibited enhanced receptor binding affinity and biological activity compared to their analogs.
  • Antiproliferative Mechanisms : Another study indicated that certain derivatives exert antiproliferative effects by inhibiting tubulin assembly, showcasing their potential as chemotherapeutic agents .

Synthesis and Characterization

The synthesis of 7-Phenyl-8-(prop-2-yn-1-y)[1,2,4]triazolo[1,5-c]pyrimidin-5-amines typically involves multi-step synthetic routes that may include:

  • Formation of the triazole ring.
  • Substitution reactions to introduce the phenyl and propynyl groups.
  • Purification processes such as recrystallization or chromatography.

Characterization techniques often employed include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Q & A

Q. What synthetic methodologies are most effective for constructing the triazolopyrimidine core in 7-phenyl-8-(prop-2-yn-1-yl) derivatives?

The triazolopyrimidine scaffold can be synthesized via cyclization reactions using precursors like aminopyrazoles or pyrimidine intermediates. For example, multi-component reactions involving barbituric acids, aldehydes, and 1H-pyrazol-5-amines under solvent-free conditions yield fused triazolopyrimidine derivatives . Alternatively, cyclization of chlorinated intermediates with nucleophilic reagents (e.g., amines) in ethanol at 60°C has been reported for similar structures . Optimization of reaction time, temperature, and catalyst (e.g., phosphorus oxychloride) is critical for improving yields .

Q. How can the crystal structure of this compound be resolved to confirm regioselectivity and substituent orientation?

Single-crystal X-ray diffraction is the gold standard. Crystallization via slow evaporation from methanol or DCM is commonly used for triazolopyrimidines . Key parameters include measuring bond angles (e.g., 109.5° for sp³ carbons) and torsion angles to confirm the propynyl and phenyl substituents' spatial arrangement . Hydrogen bonding patterns (e.g., N–H⋯N interactions) should also be analyzed to validate molecular packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substituent positions and assess purity. Aromatic protons in the phenyl group typically appear at δ 7.2–7.5 ppm, while propynyl protons resonate at δ 2.0–3.0 ppm .
  • IR Spectroscopy : Key peaks include N–H stretches (~3400 cm⁻¹ for amines) and C≡C stretches (~2100 cm⁻¹ for propynyl groups) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₃N₅: 288.1244) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of adenosine receptor antagonism?

  • Substituent Effects : The phenyl group at position 7 enhances hydrophobic interactions with receptor pockets, while the propynyl group at position 8 may improve binding via π-π stacking or van der Waals forces .
  • Selectivity : Compare binding affinity (IC₅₀) across receptor subtypes (A₁, A₂A, A₂B, A₃) using radioligand displacement assays. Fluorine or trifluoromethyl substitutions at the phenyl ring have shown improved A₂A selectivity in analogous compounds .
  • Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with adenosine receptors to assess antagonistic potency .

Q. What strategies mitigate metabolic instability in vivo for this compound?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the 5-amine position to enhance solubility and delay hepatic clearance .
  • Cytochrome P450 Inhibition : Test metabolic stability in liver microsomes. Methyl or halogen substituents on the phenyl ring reduce oxidation rates .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions; lower binding (<90%) correlates with better bioavailability .

Q. How can computational modeling predict off-target interactions and toxicity?

  • Docking Studies : Use AutoDock Vina to simulate binding to off-target kinases (e.g., EGFR, VEGFR) based on structural homology .
  • ADMET Prediction : Tools like SwissADME estimate parameters like logP (optimal range: 2–3.5) and hERG channel inhibition risk .
  • Toxicity Profiling : Employ Tox21 assays to screen for genotoxicity (Ames test) and cytotoxicity (HepG2 cell viability) .

Experimental Design and Data Analysis

Q. How should researchers design dose-response studies to evaluate anticancer activity?

  • In Vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with 5–6 log-fold concentrations (1 nM–100 µM). Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells .
  • In Vivo : Administer 10–50 mg/kg doses in xenograft models (e.g., nude mice with HT-29 tumors). Monitor tumor volume biweekly and perform histopathology post-sacrifice .
  • Data Analysis : Calculate IC₅₀/EC₅₀ using nonlinear regression (GraphPad Prism) and apply ANOVA for significance testing (p < 0.05) .

Q. What crystallographic data parameters are critical for resolving structural ambiguities?

  • Resolution : Aim for <1.0 Å to resolve hydrogen atom positions .
  • R-factors : R₁ < 0.05 and wR₂ < 0.15 indicate high reliability .
  • Thermal Ellipsoids : Analyze displacement parameters (B factors) to identify flexible regions (e.g., propynyl side chains) .

Contradictions and Validation

Q. How to address discrepancies in reported synthetic yields for similar triazolopyrimidines?

  • Reagent Purity : Use freshly distilled solvents (e.g., DCM) and anhydrous conditions to minimize side reactions .
  • Catalyst Screening : Test alternatives to POCl₃ (e.g., TMSCl or PCl₅) for cyclization steps .
  • Scale-Up : Pilot reactions at 1–5 mmol scale before industrial-scale synthesis to identify bottlenecks .

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